4-[(1r)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride
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Overview
Description
4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride is a chemical compound with the molecular formula C8H8ClF4NO. It is known for its unique structure, which includes both fluorine and trifluoromethyl groups, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride typically involves the reaction of 3-fluorophenol with 1-amino-2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include various fluorinated phenols, amines, and quinones, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorine groups enhance its binding affinity and selectivity, leading to significant biological effects. Pathways involved include modulation of enzyme activity and inhibition of specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1R)-1-Amino-2,2,2-trifluoroethyl]phenol
- 4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-(trifluoromethyl)phenol
Uniqueness
4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1R)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12;/h1-3,7,14H,13H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLANMXNJMNLP-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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